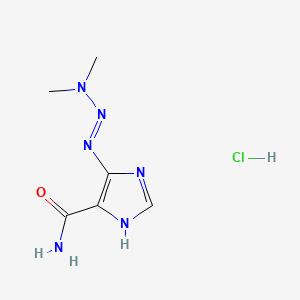
Dacarbazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacarbazine, also known as imidazole carboxamide, is a chemotherapy medication used in the treatment of melanoma and Hodgkin's lymphoma. For Hodgkin's it is often used together with vinblastine, bleomycin, and doxorubicin.
Wissenschaftliche Forschungsanwendungen
Metastatic Melanoma
Dacarbazine is recognized as a standard treatment for metastatic melanoma. It functions by inducing DNA damage through alkylation, leading to cancer cell death. Despite its long-standing use, the effectiveness of dacarbazine alone is often limited, prompting research into combination therapies to enhance outcomes.
- Efficacy Studies : A randomized double-blind study investigated the addition of bosentan to dacarbazine treatment in patients with metastatic melanoma. The results indicated no significant difference in median time to tumor progression between the groups receiving bosentan and placebo alongside dacarbazine .
Hodgkin's Lymphoma
Dacarbazine is also employed in treating advanced Hodgkin's lymphoma, typically in combination with other chemotherapeutic agents such as doxorubicin, bleomycin, and vinblastine (ABVD regimen). This combination therapy has shown improved efficacy compared to dacarbazine alone .
Hyperthermia and Dacarbazine
Recent studies have explored the synergistic effects of hyperthermia combined with dacarbazine on melanoma cell lines. The findings suggest that hyperthermia can enhance the cytotoxic effects of dacarbazine, particularly at specific temperatures and concentrations . This approach may provide a promising avenue for improving treatment responses in drug-resistant melanoma cases.
Nanoparticle Formulations
Due to its poor solubility and short half-life, researchers have developed nanoparticle formulations of dacarbazine for topical delivery. These formulations aim to improve drug stability and bioavailability while minimizing systemic toxicity.
- Topical Nanoparticle Delivery : A study demonstrated that dacarbazine-loaded nanoparticles (DZNP) could be effectively utilized as a topical cream for treating melanoma, enhancing local drug concentration and reducing side effects associated with intravenous administration .
Efficacy in Clinical Trials
In a phase II clinical trial involving patients with chemotherapy-naïve metastatic melanoma treated with dacarbazine, the median survival was reported at eight months, with manageable toxicity profiles primarily consisting of mild nausea .
Therapy-Related Complications
Dacarbazine has been associated with therapy-related complications such as myelodysplastic syndromes when used in combination with other agents like nimustine hydrochloride and vincristine sulfate . Understanding these complications is crucial for optimizing treatment protocols.
Data Table: Summary of Dacarbazine Applications
Eigenschaften
CAS-Nummer |
17925-90-5 |
|---|---|
Molekularformel |
C6H11ClN6O |
Molekulargewicht |
218.65 |
IUPAC-Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N6O.ClH/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;/h3H,1-2H3,(H2,7,13)(H,8,9);1H/b11-10+; |
InChI-Schlüssel |
JTLLDOORGJVYPT-ASTDGNLGSA-N |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dacarbazine hydrochloride; Dacarbazine HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















